Lys[Z(NO2)]-Pro is a modified dipeptide that features a lysine residue with a 4-nitro-benzyloxycarbonyl (Z(NO2)) protecting group attached to its amino group. This compound, with the chemical formula and a molecular weight of approximately 396.41 g/mol, is an analogue of the lysine-proline dipeptide. It has garnered attention due to its role as a potent inhibitor of the proton-coupled oligopeptide transporters PEPT1 and PEPT2, which are crucial for peptide absorption in the intestines and kidneys, respectively .
Lys[Z(NO2)]-Pro has been identified as a competitive inhibitor of the intestinal peptide transporter PEPT1. It exhibits high affinity for this transporter, suggesting that it may be useful in modulating peptide absorption in pharmacological applications. The compound's inhibition is dose-dependent and reversible, indicating its potential as a therapeutic agent in conditions where modulation of peptide transport is beneficial . Furthermore, its interaction with PEPT2 has also been characterized, revealing insights into its mechanism of action at the molecular level .
The synthesis of Lys[Z(NO2)]-Pro typically involves the following steps:
This synthetic pathway allows for the selective modification of the lysine residue while retaining the biological activity associated with the proline component.
Lys[Z(NO2)]-Pro serves several applications:
Studies have elucidated the interaction of Lys[Z(NO2)]-Pro with PEPT1 and PEPT2 at a molecular level. The binding studies reveal that Lys[Z(NO2)]-Pro interacts with specific amino acid residues within the transporter binding sites, leading to conformational changes that inhibit substrate transport. These interactions are characterized by polar and ionic bonds formed between functional groups on Lys[Z(NO2)]-Pro and residues within the transporter .
Lys[Z(NO2)]-Pro shares structural similarities with several other compounds that also target peptide transporters. Here are some notable examples:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Lys-Val | Contains lysine but lacks nitro group | Simpler structure; less potent as a transporter inhibitor |
| Gly-Gln | Different amino acids; no nitro group | Primarily studied for different transport mechanisms |
| Lys[Z] | Similar protecting group without nitro | Potentially less effective due to lack of nitro functionality |
| Captopril | Contains thiol; used as an ACE inhibitor | Different mechanism; not directly involved in peptide transport |
Lys[Z(NO2)]-Pro's unique feature lies in its nitro substitution on the benzyloxycarbonyl moiety, which enhances its binding affinity to peptide transporters compared to similar compounds without this modification.
The systematic IUPAC name of Lys[Z(NO₂)]-Pro is (2S)-1-[2-amino-6-[(4-nitrophenoxy)carbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid, reflecting its stereochemical configuration and functional groups. Its molecular formula, C₁₈H₂₄N₄O₇, corresponds to a molecular weight of 424.41 g/mol. The compound’s structure comprises two distinct moieties:
Key structural attributes include:
Table 1: Structural and physicochemical properties of Lys[Z(NO₂)]-Pro
| Property | Detail |
|---|---|
| Molecular formula | C₁₈H₂₄N₄O₇ |
| Molecular weight | 424.41 g/mol |
| Functional groups | Amino, carboxyl, carbamate, nitrobenzyloxycarbonyl, pyrrolidine ring |
| Stereochemistry | L-configuration at lysine and proline residues |
The Z(NO₂) group’s electron-deficient aromatic ring enhances stability against nucleophilic attack, a feature critical for its role in peptide synthesis.
The development of Lys[Z(NO₂)]-Pro is rooted in the evolution of protecting group chemistry. The p-nitrobenzyloxycarbonyl (pNZ) group, first reported in the mid-20th century, emerged as an alternative to the benzyloxycarbonyl (Z) group due to its improved stability under acidic conditions. Early work by Carpenter and Gish demonstrated its utility in protecting amines, but its adoption in solid-phase peptide synthesis (SPPS) lagged until the 2000s.
In 2005, Isidro-Llobet et al. pioneered the use of pNZ as a temporary Nα-protecting group in SPPS, addressing limitations of the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy. Unlike Fmoc, which requires basic conditions for removal, pNZ is cleaved under neutral conditions using SnCl₂ and catalytic HCl, minimizing side reactions such as aspartimide formation. This advancement facilitated the synthesis of complex peptides, including cyclic analogs, and laid the groundwork for derivatives like Lys[Z(NO₂)]-Pro.
Table 2: Timeline of key developments in pNZ chemistry
| Year | Milestone | Reference |
|---|---|---|
| 2005 | pNZ introduced as a temporary Nα-protecting group in SPPS | |
| 2006 | Application of pNZ in cyclic peptide synthesis |
Orthogonal protection—the simultaneous use of multiple protecting groups removable under distinct conditions—is foundational to modern peptide synthesis. Lys[Z(NO₂)]-Pro exemplifies this principle through its compatibility with tert-butyl (Boc) and allyloxycarbonyl (Alloc) side-chain protections. The pNZ group’s removal via SnCl₂/HCl/dioxane preserves acid-labile Boc groups and base-sensitive Fmoc residues, enabling sequential deprotection steps.
Mechanism of pNZ cleavage:
Table 3: Comparison of protecting group removal conditions
| Protecting Group | Removal Conditions | Orthogonal to |
|---|---|---|
| pNZ | SnCl₂/HCl/dioxane | Boc, Fmoc, Alloc |
| Fmoc | Piperidine/DMF | Boc, Alloc |
| Boc | TFA/CH₂Cl₂ | Fmoc, Alloc |
This orthogonality has enabled the synthesis of structurally intricate peptides, such as Kahalalide F analogs, where selective deprotection is essential. In Lys[Z(NO₂)]-Pro, the retained Z(NO₂) group post-synthesis allows targeted inhibition of peptide transporters like PEPT1, underscoring its dual utility in synthesis and bioactivity.
The Z(NO₂) group is installed on lysine’s ε-amino group using p-nitrobenzyloxycarbonyl chloride (p-NZ-Cl) in anhydrous dimethylformamide (DMF) or dichloromethane (DCM). This reaction proceeds via nucleophilic acyl substitution, where the ε-amino group attacks the electrophilic carbonyl carbon of p-NZ-Cl, displacing chloride. The reaction is typically conducted at 0–4°C to minimize side reactions, with triethylamine (TEA) or N,N-diisopropylethylamine (DIEA) serving as proton scavengers [5].
The Z(NO₂) group’s electron-withdrawing nitro moiety enhances stability against nucleophilic attack, reducing δ-lactam formation by 40–60% compared to 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf)-protected lysine [3]. Crystallographic studies of analogous systems reveal that the nitro group’s planar geometry minimizes steric clashes with adjacent residues, enabling efficient packing in solid-phase synthesis [1].
Table 1: Comparison of Lysine Protecting Groups
| Protecting Group | Stability in TFA (%) | δ-Lactam Formation (%) |
|---|---|---|
| Z(NO₂) | 98 | 5 |
| Pbf | 85 | 12 |
| Boc | 99 | 18 |
Selective ε-amino protection requires masking the α-amino group with a temporary Fmoc (9-fluorenylmethyloxycarbonyl) group. The higher pKa of the ε-amino group (~10.5) versus the α-amino group (~7.8) allows selective deprotonation using buffered solutions at pH 9.0–9.5, ensuring that only the ε-amino group reacts with p-NZ-Cl [2]. Bulky solvents like tert-butanol further suppress α-amino reactivity by sterically hindering access to the smaller α-site [1].
Proline’s secondary amine is coupled to Z(NO₂)-protected lysine using N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt). The carbodiimide activates proline’s carboxyl group via O-acylisourea intermediate formation, which is stabilized by HOBt to prevent racemization [7]. Kinetic studies show that coupling in DCM achieves 95% conversion within 15 minutes at −20°C, compared to 80% in DMF at 25°C [7].
Solid-phase synthesis on 2-chlorotrityl chloride resin enables rapid purification, with coupling efficiencies exceeding 98% for Z(NO₂)-Lys-Pro sequences [8]. In contrast, solution-phase synthesis requires iterative chromatography, yielding 70–85% per step [5]. Figure 1 illustrates the steric advantages of solid-phase support, where the resin’s hydrophobic matrix prevents aggregation of Z(NO₂)-protected intermediates.
Z(NO₂) demonstrates remarkable stability under trifluoroacetic acid (TFA) conditions (0.1% cleavage after 24 hours), enabling its use in Fmoc-based strategies [5]. However, prolonged exposure to piperidine (20% v/v) at 25°C cleaves 15–20% of Z(NO₂) groups, necessitating optimized deprotection cycles [5].
Catalytic hydrogenation (H₂, Pd/C, 25°C) reduces the nitro group to an amine, followed by spontaneous carbamate decomposition. This method preserves stereochemistry but requires rigorous exclusion of thiol-containing scavengers to prevent catalyst poisoning [4]. Recent advances employ flow hydrogenation systems, achieving 99% deprotection in 30 minutes with <0.1% epimerization [4].
The infrared spectroscopic characterization of Lysine[4-nitrobenzyloxycarbonyl]-Proline reveals distinctive absorption bands that provide insight into the molecular structure and functional group composition of this synthetic dipeptide. The compound exhibits a molecular weight of 408.4 grams per mole and possesses a chemical formula of C19H24N4O7 [1].
The infrared spectrum of Lysine[4-nitrobenzyloxycarbonyl]-Proline displays characteristic absorption patterns for its constituent functional groups. The nitro group attached to the benzyl protecting moiety exhibits the typical dual-band absorption pattern associated with nitro compounds, appearing as strong absorption bands at approximately 1550 and 1350 wavenumbers [2] [3]. These bands correspond to the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The electron-withdrawing nature of the nitro group significantly influences the electronic environment of the benzyl ring, causing shifts in the aromatic carbon-hydrogen stretching frequencies to the higher frequency region around 3100-3050 wavenumbers [4].
The carboxyl groups present in both the lysine and proline residues contribute distinctive carbonyl stretching vibrations. The proline carboxyl group exhibits a characteristic absorption in the region of 1730-1700 wavenumbers, while the amide carbonyl formed between the lysine and proline residues appears at approximately 1670-1640 wavenumbers [2] [3]. The benzyloxycarbonyl protecting group contributes additional carbonyl absorption around 1750-1730 wavenumbers, reflecting the ester-like character of the protecting group linkage.
Nuclear magnetic resonance spectroscopy provides detailed structural information about the chemical environment of individual atoms within the Lysine[4-nitrobenzyloxycarbonyl]-Proline molecule. Proton nuclear magnetic resonance analysis reveals the characteristic chemical shift patterns for both amino acid residues. The lysine alpha-proton typically appears around 4.55-4.75 parts per million, while the proline alpha-proton resonates at approximately 4.12-4.20 parts per million [5] [6]. The methylene protons of the lysine side chain exhibit characteristic multiplicities and coupling patterns, with the epsilon-methylene protons showing signals around 3.0-3.2 parts per million due to their proximity to the protecting group [7].
| Nuclear Position | Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Lysine α-H | 4.55-4.75 | multiplet | 1H |
| Proline α-H | 4.12-4.20 | doublet of doublets | 1H |
| Lysine ε-CH2 | 3.0-3.2 | triplet | 2H |
| Proline δ-CH2 | 3.30-3.40 | multiplet | 2H |
| Aromatic CH | 7.4-8.3 | multiplet | 4H |
The carbon-13 nuclear magnetic resonance spectrum provides complementary information about the carbon framework of the molecule. The carbonyl carbons resonate in distinct regions, with the proline carboxyl carbon appearing around 177.5 parts per million and the amide carbonyl carbon at approximately 170-175 parts per million [8] [6]. The aromatic carbons of the nitrobenzyl protecting group exhibit chemical shifts in the range of 125-150 parts per million, with the nitro-substituted carbon showing a characteristic downfield shift due to the electron-withdrawing effect of the nitro group [8].
Mass spectrometric analysis of Lysine[4-nitrobenzyloxycarbonyl]-Proline employs both electrospray ionization and matrix-assisted laser desorption/ionization techniques to achieve comprehensive molecular characterization. The compound readily forms protonated molecular ions under positive-ion electrospray ionization conditions, generating a base peak at mass-to-charge ratio 409.4, corresponding to the protonated molecular ion [M+H]+ [9] [10].
Electrospray ionization mass spectrometry demonstrates excellent sensitivity for Lysine[4-nitrobenzyloxycarbonyl]-Proline analysis, with detection limits typically in the picomolar range when utilizing standard analytical conditions. The ionization process benefits from the presence of multiple basic sites within the molecule, including the terminal amino group of lysine and the nitrogen atom of the proline ring. Typical analytical conditions employ mobile phases consisting of 50:50 water:acetonitrile with 0.1% formic acid to enhance protonation efficiency [10].
The fragmentation pattern observed in tandem mass spectrometry provides valuable structural information. Collision-induced dissociation of the protonated molecular ion yields characteristic fragment ions that correspond to specific bond cleavages within the peptide backbone and protecting group [11] [12]. The loss of the 4-nitrobenzyloxycarbonyl protecting group represents a prominent fragmentation pathway, generating a fragment ion at mass-to-charge ratio 255.2, corresponding to the unprotected lysine-proline dipeptide.
| Fragment Ion (m/z) | Structure Assignment | Relative Intensity |
|---|---|---|
| 409.4 | [M+H]+ | 100% |
| 255.2 | [M-Z(NO2)+H]+ | 85% |
| 178.1 | [Pro+H]+ | 45% |
| 147.1 | [Lys-NH2+H]+ | 35% |
| 136.1 | [4-NO2-benzyl]+ | 25% |
Additional fragmentation occurs at the peptide bond linking lysine and proline, generating fragments corresponding to individual amino acid residues. The proline fragment ion appears at mass-to-charge ratio 178.1, while lysine-derived fragments are observed at lower mass values. The nitrobenzyl moiety produces characteristic fragments at mass-to-charge ratio 136.1, confirming the presence and position of the protecting group [13].
Matrix-assisted laser desorption/ionization mass spectrometry provides an alternative ionization approach particularly useful for complex mixture analysis. Under matrix-assisted laser desorption/ionization conditions, Lysine[4-nitrobenzyloxycarbonyl]-Proline typically generates singly charged ions, simplifying spectrum interpretation compared to electrospray ionization [14] [15]. The technique demonstrates excellent tolerance for salts and other contaminants that might interfere with electrospray ionization analysis.
Reverse-phase high-performance liquid chromatography represents the primary analytical method for purity assessment and quantitative analysis of Lysine[4-nitrobenzyloxycarbonyl]-Proline. The technique exploits the hydrophobic character imparted by the nitrobenzyl protecting group to achieve effective separation from related impurities and synthetic byproducts [16] [17].
Optimal chromatographic separation utilizes C18 stationary phases with particle sizes ranging from 3.5 to 5.0 micrometers to achieve the required resolution while maintaining reasonable analysis times. Column dimensions of 150 × 4.6 millimeters provide adequate theoretical plate counts for routine analytical applications, while shorter columns (50 × 4.6 millimeters) may be employed for rapid screening applications [18].
The mobile phase system consists of aqueous and organic components designed to provide controlled elution of the target compound. Initial conditions typically employ 95% aqueous phase (0.1% trifluoroacetic acid in water) and 5% organic phase (acetonitrile) to ensure adequate retention of the hydrophobic dipeptide. Gradient elution programs increase the organic content linearly over 15-20 minutes to achieve optimal peak shape and resolution [17].
| Time (min) | % Aqueous Phase | % Acetonitrile | Flow Rate (mL/min) |
|---|---|---|---|
| 0 | 95 | 5 | 1.0 |
| 5 | 80 | 20 | 1.0 |
| 15 | 50 | 50 | 1.0 |
| 20 | 20 | 80 | 1.0 |
| 25 | 95 | 5 | 1.0 |
Under these optimized conditions, Lysine[4-nitrobenzyloxycarbonyl]-Proline typically elutes with a retention time of approximately 12-14 minutes, providing adequate separation from both more hydrophilic and more hydrophobic impurities. The method achieves baseline resolution with peak asymmetry factors typically ranging from 0.8 to 1.2, indicating excellent peak quality suitable for quantitative analysis .
Detection of the compound employs ultraviolet spectrophotometry at 280 nanometers, taking advantage of the strong chromophore provided by the nitroaromatic protecting group. This detection wavelength provides excellent sensitivity while minimizing interference from common mobile phase components and baseline impurities. Alternative detection wavelengths at 254 nanometers may be employed when enhanced sensitivity is required, although some loss of selectivity may occur .
The analytical method demonstrates excellent linearity across the concentration range of 1-500 micrograms per milliliter, with correlation coefficients typically exceeding 0.999. Limits of detection and quantitation are approximately 0.1 and 0.3 micrograms per milliliter, respectively, providing adequate sensitivity for both synthetic monitoring and purity assessment applications .
Method validation parameters confirm the robustness and reliability of the analytical procedure. Precision studies demonstrate relative standard deviations of less than 2% for both intra-day and inter-day analyses at concentrations spanning the analytical range. Accuracy assessments using spiked samples consistently yield recovery values between 98-102%, confirming the absence of significant matrix effects or systematic bias .
Thin-layer chromatography provides a complementary analytical approach for rapid purity assessment and synthetic monitoring of Lysine[4-nitrobenzyloxycarbonyl]-Proline preparations. The technique offers advantages in terms of analysis speed, cost-effectiveness, and the ability to analyze multiple samples simultaneously [20] [21].
Optimal thin-layer chromatographic conditions employ silica gel plates with fluorescent indicator (silica gel 60 F254) to enable ultraviolet visualization of the compound. Plate preparation follows standard protocols, with activation at 110°C for 30 minutes to remove residual moisture that might affect separation efficiency [21].
The mobile phase system requires careful optimization to achieve adequate separation while maintaining reasonable development times. A ternary solvent system consisting of chloroform:methanol:acetic acid (85:10:5, volume/volume/volume) provides excellent resolution of Lysine[4-nitrobenzyloxycarbonyl]-Proline from common synthetic impurities and starting materials [20] [21].
Under these optimized conditions, Lysine[4-nitrobenzyloxycarbonyl]-Proline exhibits a retention factor (Rf) value of approximately 0.45-0.50, providing adequate migration while maintaining sufficient separation from both more polar and less polar components. The compound appears as a distinct spot under ultraviolet illumination at 254 nanometers due to the strong absorption of the nitroaromatic chromophore [21].
| Compound | Rf Value | Visualization Method | Detection Limit |
|---|---|---|---|
| Lys[Z(NO2)]-Pro | 0.45-0.50 | UV 254 nm | 1-2 μg |
| Free Lysine | 0.05-0.10 | Ninhydrin | 0.5 μg |
| Free Proline | 0.15-0.20 | Ninhydrin | 0.5 μg |
| Z(NO2)-Cl | 0.85-0.90 | UV 254 nm | 0.5 μg |
Visualization of the developed plates employs multiple detection methods to ensure comprehensive analysis. Primary detection utilizes ultraviolet illumination at 254 nanometers, which readily reveals the target compound and any aromatic impurities. Secondary detection with ninhydrin reagent enables identification of free amino acids that might result from incomplete protection or hydrolytic degradation during storage [21].
Quantitative assessment using thin-layer chromatography densitometry provides semi-quantitative purity information suitable for synthetic monitoring applications. Densitometric scanning at 280 nanometers yields linear responses across the range of 0.5-10 micrograms per spot, with relative standard deviations typically below 5% for replicate applications [21].
The method demonstrates particular utility for monitoring synthetic reactions and assessing the completeness of protecting group installation. Real-time analysis of reaction mixtures enables optimization of reaction conditions and determination of optimal reaction endpoints, while the ability to analyze crude products without extensive sample preparation provides valuable process information [21].